4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole
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Overview
Description
4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[410]heptan-6-yl}-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazones and α-bromo ketones under visible light catalysis.
Introduction of the Bromo Group: The bromo group is introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Bicyclic Moiety: The oxa-thiabicycloheptane moiety is attached through a series of substitution reactions involving appropriate precursors and reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the bicyclic moiety.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in cyanation reactions.
Visible Light Catalysis: Facilitates tandem reactions involving hydrazones and α-bromo ketones.
Major Products
The major products formed from these reactions include various substituted pyrazoles, complex heterocyclic systems, and derivatives with modified bicyclic moieties .
Scientific Research Applications
4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C10H13BrN2OS |
---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
4-bromo-1-ethyl-5-(7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl)pyrazole |
InChI |
InChI=1S/C10H13BrN2OS/c1-2-13-9(7(11)5-12-13)10-3-4-15-6-8(10)14-10/h5,8H,2-4,6H2,1H3 |
InChI Key |
KSZZXYQJAHSLOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C23CCSCC2O3 |
Origin of Product |
United States |
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